5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the acylation of 1,3-dimethyl-5-pyrazolone followed by cyclization to form the pyrazole ring . The pyrrole ring is then introduced through a series of condensation reactions . Reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol: This compound also features a pyrazole ring and is known for its biological activities.
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone: Used as an intermediate in the synthesis of zolazepam.
Uniqueness
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to its dual heterocyclic structure, which provides a versatile scaffold for chemical modifications. This makes it particularly valuable in drug design and materials science .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6-7(5-13(2)12-6)8-3-4-9(11-8)10(14)15/h3-5,11H,1-2H3,(H,14,15) |
InChI Key |
ACQXWIGUFQQEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC=C(N2)C(=O)O)C |
Origin of Product |
United States |
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